molecular formula C26H24N4O2 B11031160 N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11031160
M. Wt: 424.5 g/mol
InChI Key: JMBVGAJRCYXPKZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzimidazole core fused with a pyrimidine ring, which is further substituted with methoxyphenyl and methylphenyl groups, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Pyrimidine Ring Formation: The benzimidazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring through a cyclization reaction.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole and pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antiviral, anticancer, and antimicrobial activities . This specific compound may exhibit similar properties, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood but is believed to involve interactions with various molecular targets. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-methylbenzimidazole: Lacks the pyrimidine ring, making it less complex.

    2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimidine: Lacks the benzimidazole core, which may reduce its biological activity.

    N-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Similar structure but without the methyl groups, potentially altering its chemical properties.

Uniqueness

N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of a benzimidazole core with a pyrimidine ring and specific substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-16-7-6-8-18(15-16)24-23(25(31)28-19-11-13-20(32-3)14-12-19)17(2)27-26-29-21-9-4-5-10-22(21)30(24)26/h4-15,24H,1-3H3,(H,27,29)(H,28,31)

InChI Key

JMBVGAJRCYXPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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